4-(2-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one
Description
4-(2-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazin-2-one core substituted with an ethylsulfonylphenyl group and a methylpropyl group
Properties
IUPAC Name |
4-(2-ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-22(20,21)15-8-6-5-7-14(15)17-9-10-18(11-13(2)3)16(19)12-17/h5-8,13H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNVOCVANMKBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N2CCN(C(=O)C2)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Ethylsulfonylphenyl Group: The ethylsulfonylphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate sulfonyl chloride derivative.
Attachment of the Methylpropyl Group: The methylpropyl group can be attached through an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
4-(2-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one
- 4-(2-Ethylsulfonylphenyl)-1-(2-ethylpropyl)piperazin-2-one
- 4-(2-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-3-one
Uniqueness
4-(2-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or stability under various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
